5,8-Dibromoimidazo[1,2-a]pyrazine
Overview
Description
5,8-Dibromoimidazo[1,2-a]pyrazine: is a heterocyclic compound with the molecular formula C6H3Br2N3 and a molecular weight of 276.92 g/mol . This compound is characterized by the presence of two bromine atoms at the 5 and 8 positions of the imidazo[1,2-a]pyrazine ring system. It is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
This compound is a synthetic intermediate , and its specific biological targets may depend on the context of its use in various chemical reactions.
Mode of Action
As an intermediate in organic syntheses , its mode of action would likely depend on the specific reactions it is involved in and the resulting compounds.
Biochemical Pathways
As an intermediate in organic syntheses , it may be involved in a variety of biochemical pathways depending on the specific reactions it is used in.
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could impact its bioavailability.
Result of Action
As an intermediate in organic syntheses , its effects would likely depend on the specific reactions it is involved in and the resulting compounds.
Action Environment
The action, efficacy, and stability of 5,8-Dibromoimidazo[1,2-a]pyrazine can be influenced by environmental factors. For instance, it is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C . This suggests that the compound may be sensitive to oxygen, moisture, and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine typically involves the bromination of imidazo[1,2-a]pyrazine. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dibromoimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Major Products Formed:
Substitution Reactions: Formation of substituted imidazo[1,2-a]pyrazines with various functional groups.
Oxidation Reactions: Formation of oxidized derivatives such as imidazo[1,2-a]pyrazine-5,8-dione.
Reduction Reactions: Formation of reduced derivatives such as 5,8-dihydroimidazo[1,2-a]pyrazine.
Scientific Research Applications
Chemistry: 5,8-Dibromoimidazo[1,2-a]pyrazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and organic materials .
Biology: In biological research, this compound is used to study the interactions of brominated heterocycles with biological macromolecules. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: this compound derivatives have shown promise in medicinal chemistry for the development of new drugs. These derivatives are investigated for their potential as anticancer, antimicrobial, and antiviral agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Comparison with Similar Compounds
- 6,8-Dibromoimidazo[1,2-a]pyrazine
- 5,7-Dibromoimidazo[1,2-a]pyrazine
- 5,8-Dichloroimidazo[1,2-a]pyrazine
- 5,8-Diiodoimidazo[1,2-a]pyrazine
Uniqueness: 5,8-Dibromoimidazo[1,2-a]pyrazine is unique due to the specific positioning of the bromine atoms at the 5 and 8 positions, which significantly influences its chemical reactivity and biological activity. Compared to other halogenated imidazo[1,2-a]pyrazines, the dibromo derivative exhibits distinct properties that make it valuable in various applications .
Properties
IUPAC Name |
5,8-dibromoimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-10-5(8)6-9-1-2-11(4)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVORGAZVJJAIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C(C2=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704845 | |
Record name | 5,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957344-74-0 | |
Record name | 5,8-Dibromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.